
2-Bromothiophene-3-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromothiophene-3-sulfinic acid is a heterocyclic organic compound that contains both bromine and sulfur atoms within its structure. This compound is part of the thiophene family, which is known for its five-membered ring containing one sulfur atom. Thiophene derivatives are widely studied due to their diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromothiophene-3-sulfinic acid typically involves the bromination of thiophene derivatives followed by sulfonation. One common method includes the reaction of thiophene with bromine in the presence of a catalyst to form 2-bromothiophene. This intermediate is then subjected to sulfonation using reagents like sulfur trioxide or chlorosulfonic acid to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromothiophene-3-sulfinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like sodium methoxide or ammonia are used under basic conditions.
Major Products:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Sulfides or thiols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Bromothiophene-3-sulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is utilized in the production of organic semiconductors, corrosion inhibitors, and other functional materials
Mechanism of Action
The mechanism of action of 2-Bromothiophene-3-sulfinic acid involves its interaction with various molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in reactions that modify biological molecules. The bromine atom can also undergo substitution reactions, leading to the formation of new compounds with different biological activities. These interactions can affect cellular processes such as enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
2-Bromothiophene: Lacks the sulfinic acid group, making it less reactive in certain chemical reactions.
3-Thiophenesulfonic Acid: Contains a sulfonic acid group instead of a sulfinic acid group, leading to different chemical properties and reactivity.
2-Chlorothiophene-3-sulfinic Acid: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and applications
Uniqueness: 2-Bromothiophene-3-sulfinic acid is unique due to the presence of both bromine and sulfinic acid groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C4H3BrO2S2 |
|---|---|
Molecular Weight |
227.1 g/mol |
IUPAC Name |
2-bromothiophene-3-sulfinic acid |
InChI |
InChI=1S/C4H3BrO2S2/c5-4-3(9(6)7)1-2-8-4/h1-2H,(H,6,7) |
InChI Key |
HHBCCMVCMYEXGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1S(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6E)-21-Fluoro-2,3,8,9,10,11-hexahydro-9,9-dimethyl-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one](/img/structure/B12960548.png)
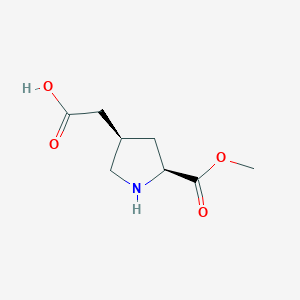
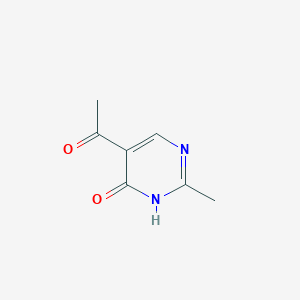
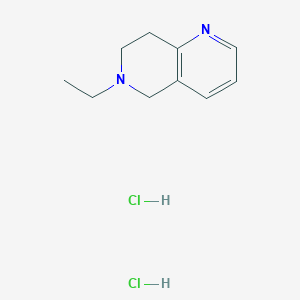

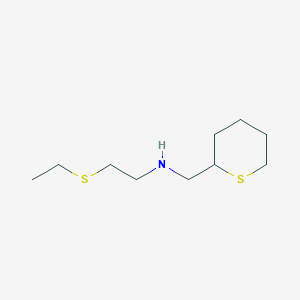
![9-Chloro-5H-benzo[b]carbazole](/img/structure/B12960575.png)

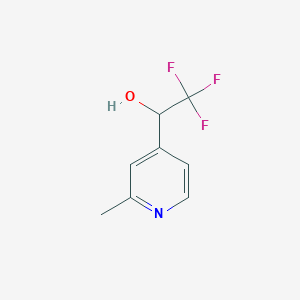
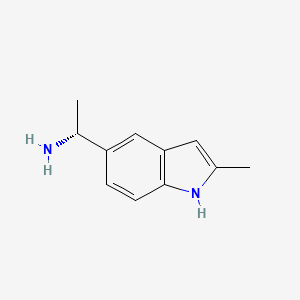
![8-Methyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine](/img/structure/B12960618.png)
![(1E,3Z,9E,11Z)-2,10-bis(benzenesulfonyl)tricyclo[10.4.0.04,9]hexadeca-1,3,5,7,9,11,13,15-octaene](/img/structure/B12960623.png)


